1-Chloro-3-diethoxyphosphoryl-propane
Description
Properties
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSVVVQJFTZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-diethoxyphosphoryl-propane typically involves the reaction of 3-chloropropanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-3-diethoxyphosphoryl-propane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form diethyl phosphonic acid and 3-chloropropanol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-diethoxyphosphoryl-propane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-3-diethoxyphosphoryl-propane involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloro-1,1-diethoxypropane
- Synonyms: β-Chloropropionaldehyde diethyl acetal, 3-Chloropropionaldehyde diethyl acetal
- CAS RN: 35573-93-4 (primary), with additional registry numbers (e.g., 7568-92-5, 79678-32-3) referencing synonyms .
- Molecular Formula : C₇H₁₅ClO₂
- Structure : Features a propane backbone with a chlorine atom at position 3 and two ethoxy groups forming an acetal at position 1.
Key Characteristics :
This compound is an acetal derivative, commonly utilized in organic synthesis as a protecting group for aldehydes or as an intermediate in pharmaceutical and agrochemical manufacturing. Its diethoxy acetal group enhances stability under acidic conditions, making it valuable in multi-step syntheses .
Comparison with Structurally Similar Compounds
Dichloropropane Isomers
Dichloropropanes are halogenated alkanes with two chlorine substituents. Key isomers include:
Key Differences :
- Reactivity : Dichloropropanes exhibit higher reactivity in nucleophilic substitution due to the presence of two electron-withdrawing chlorine atoms. In contrast, the acetal group in 3-chloro-1,1-diethoxypropane stabilizes the molecule, reducing electrophilicity .
- Polarity: The diethoxy acetal group increases polarity, making 3-chloro-1,1-diethoxypropane more soluble in polar solvents compared to nonpolar dichloropropanes.
Etafenone Hydrochloride
Compound Overview :
- IUPAC Name: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-3-phenylpropan-1-one hydrochloride
- CAS RN: Not explicitly listed in evidence, but referenced as a pharmaceutical agent .
- Molecular Formula: C₂₂H₂₈ClNO₂
- Structure: Features a propanone backbone with aromatic phenyl groups and a diethylaminoethoxy substituent.
Comparison :
Key Insights :
- Etafenone’s complex structure enables biological activity, while 3-chloro-1,1-diethoxypropane’s simplicity favors its role in synthetic chemistry.
- The diethylamino group in etafenone introduces pH-dependent solubility, contrasting with the acetal’s stability in acidic media .
Biological Activity
1-Chloro-3-diethoxyphosphoryl-propane is a phosphonate compound that has garnered interest due to its potential biological activities. Phosphonates are known for their diverse applications in medicinal chemistry, agriculture, and material science. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a phosphorus atom bonded to an ethoxy group and a chlorine atom. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl phosphite with 1-chloropropane. The reaction conditions may vary, but it generally requires an acid catalyst to facilitate the phosphorylation process.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonates often act as enzyme inhibitors by mimicking substrates or transition states. They can bind to the active sites of enzymes, preventing substrate access.
- Antimicrobial Activity : Some studies suggest that phosphonate compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that while the compound exhibits antimicrobial properties, it also presents a degree of cytotoxicity. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (Liver Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phosphonates, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the enzyme inhibition properties of phosphonates. The study found that this compound effectively inhibited acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
